CP-293019 Exhibits Intermediate D4 Binding Affinity Among D4-Selective Antagonists, Enabling Distinct Pharmacological Profiling
CP-293019 demonstrates high affinity for the human dopamine D4 receptor with a Ki of 3.4 nM in CHO cells using [3H]spiperone displacement, positioning its potency between the ultra-high affinity compound L-745,870 (Ki = 0.43 nM) and the moderately high affinity compound U-101387 (Ki = 10 nM) [1] [2] [3]. This affinity is nearly identical to NGD94-1 (Ki = 3.6 nM at D4.2), confirming that CP-293019 belongs to the high-affinity tier of D4-selective antagonists but lacks the subnanomolar potency of L-745,870 [4].
| Evidence Dimension | In vitro binding affinity (Ki) at human dopamine D4 receptor |
|---|---|
| Target Compound Data | Ki = 3.4 nM |
| Comparator Or Baseline | L-745,870 (Ki = 0.43 nM), NGD94-1 (Ki = 3.6 nM), U-101387 (Ki = 10 nM), Clozapine (Ki = 11-33 nM) |
| Quantified Difference | CP-293019 is 7.9-fold less potent than L-745,870; 1.06-fold more potent than NGD94-1; 2.9-fold more potent than U-101387; 3.2–9.7-fold more potent than clozapine |
| Conditions | Cloned human D4 receptor expressed in CHO cells, [3H]spiperone displacement assay |
Why This Matters
This intermediate affinity level may reduce the risk of complete receptor saturation at standard doses, enabling a more graded pharmacological response and potentially offering a wider therapeutic window for behavioral studies compared to ultra-high affinity alternatives.
- [1] Sanner, M. A., Chappie, T. A., Dunaiskis, A. R., Fliri, A. F., Desai, K. A., Zorn, S. H., ... & Seymour, P. A. (1998). Synthesis, SAR and pharmacology of CP-293,019: a potent, selective dopamine D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 725-730. View Source
- [2] Patel, S., Freedman, S., Chapman, K. L., Emms, F., Fletcher, A. E., Knowles, M., ... & Ragan, C. I. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. View Source
- [3] Merchant, K. M., Gill, G. S., Harris, D. W., Huff, R. M., Eaton, M. J., Lookingland, K., ... & Tenbrink, R. E. (1996). Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1392-1403. View Source
- [4] Tallman, J. F., Primus, R. J., Brodbeck, R., Cornfield, L. J., Meade, R., Woodruff, K., ... & Gallager, D. W. (1997). I. NGD 94–1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 282(2), 1011-1019. View Source
